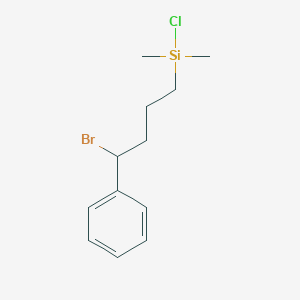
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a tributylsilyl group attached to an octadienol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL typically involves multiple steps:
Formation of the Octadienol Backbone: The starting material, often a simple alkene, undergoes a series of reactions to form the octadienol backbone. This may involve hydroboration-oxidation or other methods to introduce the hydroxyl group.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using strong bases and alkyl halides.
Attachment of the Tributylsilyl Group: The tributylsilyl group is introduced using a silylation reagent, such as tributylsilyl chloride, in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadienol backbone can be reduced to form saturated compounds.
Substitution: The tributylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-one.
Reduction: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octane-2-OL.
Substitution: Formation of various substituted octadienol derivatives.
Scientific Research Applications
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tributylsilyl group can enhance lipophilicity and membrane permeability. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-methyl-3-(trimethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triphenylsilyl)octa-3,5-dien-2-OL
Uniqueness
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is unique due to the presence of the tributylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
92802-76-1 |
|---|---|
Molecular Formula |
C23H46OSi |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-ethyl-2-methyl-3-tributylsilylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C23H46OSi/c1-8-13-17-25(18-14-9-2,19-15-10-3)22(23(6,7)24)20-21(12-5)16-11-4/h16,20,24H,8-15,17-19H2,1-7H3 |
InChI Key |
MCUJCTKCZTYXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C(=CC(=CCC)CC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
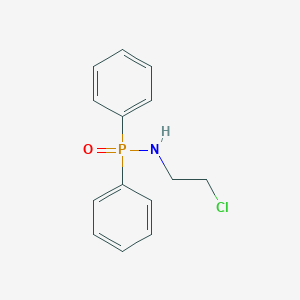

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)
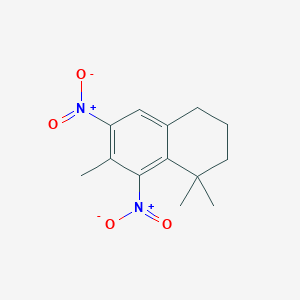
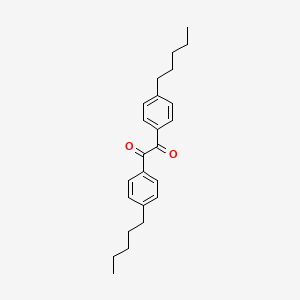
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
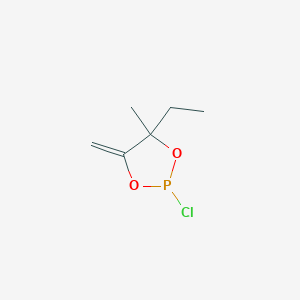
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)


